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Introduction
Z-VEID-AFC (Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate

developed for the detection of caspase-6 activity. Caspase-6 is a member of the caspase family

of cysteine proteases that play critical roles in apoptosis (programmed cell death) and

inflammation. In the central nervous system, caspase-6 has been implicated as a key mediator

in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Huntington's

disease, making it a significant therapeutic target.[1][2]

The Z-VEID-AFC substrate is comprised of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID),

which is recognized and cleaved by caspase-6. This sequence is derived from a key caspase-6

substrate, lamin A/C.[3] The tetrapeptide is conjugated to the fluorescent reporter molecule 7-

amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent.

However, upon cleavage by active caspase-6, the free AFC is released, emitting a strong

fluorescent signal that can be quantified to measure enzyme activity.[4]

These application notes provide a comprehensive overview and detailed protocols for the use

of Z-VEID-AFC to measure caspase-6 activity in cultured neurons.
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Substrate Caspase Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Ac-VEID-

AMC
Caspase-6 16.7 0.29 17,365 [5]

Ac-VEID-AFC Caspase-6 468 - - [5]

Ac-DEVD-

AMC
Caspase-3 10.3 0.58 56,311 [5]

Ac-DEVD-

AMC
Caspase-7 13.9 0.45 32,374 [5]

Lamin A Caspase-6 0.015 0.003 200,000 [5]

Note: Kinetic parameters can vary depending on assay conditions. Data from different sources

are presented for comparative purposes.
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Refer
ence

Ac-

LEHD

-CHO

15.0 ND 81.7 21.3 ND ND 3.82 49.2 40.4 [6]

Ac-

DEV

D-

CHO

ND 3.04 ND ND 122 3.54 ND ND ND [6]

Z-

VEID-

FMK

- - - -
Poten

t
- - - - [7]

z-

VAD-

FMK

Broad Broad Broad Broad Broad Broad Broad Broad Broad [1]

Ac-

LESD

-CMK

5.67 Weak Weak 2 Weak Weak 0.05 12 0.52 [8]

Ac-

FLTD

-CMK

3.36 Weak Weak 15 Weak Weak >100 >100 >100 [8]

ND: Not Determined. "Potent" and "Broad" indicate effective inhibition without specific IC₅₀

values provided in the cited source. "Weak" indicates poor inhibition.

Experimental Protocols
Protocol 1: Caspase-6 Activity Assay in Neuronal Cell
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This protocol outlines the procedure for measuring caspase-6 activity in lysates from cultured

neurons using the Z-VEID-AFC substrate.

Materials:

Cultured neurons

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA,

10% glycerol, 10 mM DTT - add DTT fresh)[9]

Z-VEID-AFC substrate (stock solution in DMSO)

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10%

glycerol, 10 mM DTT - add DTT fresh)[9]

Black 96-well microplate

Fluorescence microplate reader with excitation/emission wavelengths of ~400 nm and ~505

nm, respectively[4][9]

Protein assay reagent (e.g., BCA assay)

Procedure:

Cell Culture and Treatment:

Culture neurons to the desired confluency in appropriate multi-well plates.

Induce apoptosis or the cellular response of interest using the desired stimulus (e.g.,

staurosporine, amyloid-β peptides). Include a non-treated control group.

Preparation of Neuronal Cell Lysates:

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.[5]

Wash the cell pellet with ice-cold PBS and centrifuge again.
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Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million

cells).[3]

Incubate on ice for 15-20 minutes.[5]

Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

Carefully collect the supernatant containing the cytosolic extract.

Determine the protein concentration of each lysate using a standard protein assay.

Caspase-6 Activity Assay:

In a black 96-well plate, add 50-100 µg of protein lysate to each well.[5]

Bring the total volume in each well to 50 µL with Assay Buffer.

Prepare a blank control well containing 50 µL of Assay Buffer without cell lysate.

Prepare the Z-VEID-AFC substrate working solution by diluting the stock solution in Assay

Buffer to a final concentration of 100 µM.[9]

Initiate the reaction by adding 50 µL of the 2X Z-VEID-AFC substrate working solution to

each well, for a final volume of 100 µL.

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an

emission wavelength of ~505 nm.[9]

Record readings every 5 minutes for a duration of 30-60 minutes.[9]

Data Analysis:

For each sample, determine the rate of change in fluorescence over time (ΔRFU/min) from

the linear portion of the kinetic curve.

Subtract the rate of the blank from the rate of the samples.
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To quantify the specific activity, create a standard curve using free AFC.

Normalize the caspase-6 activity to the protein concentration of the lysate (e.g.,

pmol/min/mg protein).

The fold-increase in caspase-6 activity can be determined by comparing the activity of the

treated sample to the non-treated control.

Important Considerations:

Specificity: The VEID peptide sequence is not entirely specific to caspase-6 and can be

cleaved by other caspases, particularly caspase-3 and -7.[5][9] This cross-reactivity can lead

to an overestimation of caspase-6 activity, especially in apoptotic conditions where other

executioner caspases are highly active.[9]

Alternative Assay: For a more specific measurement of caspase-6 activity, consider using an

assay based on the cleavage of its natural substrate, Lamin A. This can be performed using

an ELISA with a neo-epitope antibody that specifically recognizes cleaved Lamin A.[2][5]

Protocol 2: Lamin A Cleavage Assay by Western Blot
This protocol provides a more specific method for assessing caspase-6 activity by detecting the

cleavage of its endogenous substrate, Lamin A.

Materials:

Neuronal cell lysates (prepared as in Protocol 1)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody specific for cleaved Lamin A (detecting the 28 kDa fragment)

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate

Procedure:

Sample Preparation:

Prepare neuronal cell lysates as described in Protocol 1.

Normalize the protein concentration for all samples.

Western Blotting:

Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10-12%

polyacrylamide gel.[5]

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against cleaved Lamin A overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detect the signal using an ECL substrate and image the blot.

Data Analysis:

The intensity of the 28 kDa band corresponding to cleaved Lamin A is indicative of

caspase-6 activity.

Quantify the band intensity using densitometry software and normalize to a loading control

(e.g., β-actin or GAPDH).
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Caption: Caspase-6 signaling in neuronal apoptosis and neurodegeneration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15590422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cultured Neurons

Induce Cellular Response
(e.g., Apoptosis)

Harvest Neurons

Prepare Cell Lysates

Determine Protein Concentration

Set up Assay in 96-well Plate
(Lysate + Assay Buffer)

Add Z-VEID-AFC Substrate

Kinetic Measurement of Fluorescence
(Ex: 400 nm, Em: 505 nm)

Data Analysis:
- Calculate Rate (ΔRFU/min)

- Normalize to Protein Concentration

End: Quantified Caspase-6 Activity

Click to download full resolution via product page

Caption: Workflow for measuring caspase-6 activity with Z-VEID-AFC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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